methyl 2-acetyl-2H-indazole-6-carboxylate

Overview

Description

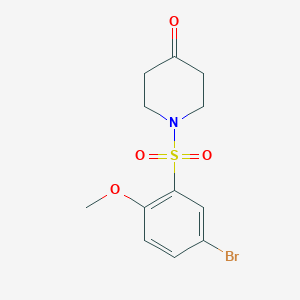

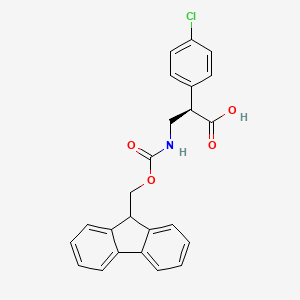

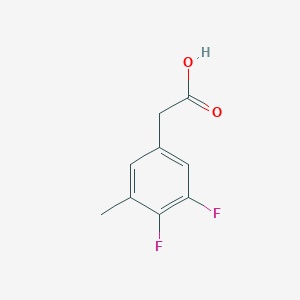

Methyl 2-acetyl-2H-indazole-6-carboxylate is a chemical compound with the molecular formula C11H10N2O3 . It has a molecular weight of 218.21 . The compound is solid at room temperature .

Synthesis Analysis

The synthesis of 2H-indazoles, which includes this compound, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N2O3/c1-7(14)13-6-9-4-3-8(11(15)16-2)5-10(9)12-13/h3-6H,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis

The synthesis of 2H-indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 218.21 .Scientific Research Applications

Chemical Structure and Synthesis

Methyl 2-acetyl-2H-indazole-6-carboxylate is closely related to various N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate. Studies have explored the synthesis, structure, and properties of these compounds, revealing insights into their chemical behavior and potential applications. The acetylation process, for instance, has been studied in detail, providing valuable information on the regioselectivity and outcome of the reactions involved (Dzygiel et al., 2004).

Energetic and Structural Analysis

Research has also been conducted on the enthalpy of formation for various indazoles, including 1-methyl-1H-indazole-6-carboxylic methyl ester. These studies, which involve experimental determinations using calorimetry and thermogravimetry, offer insights into the energetic and structural influence of functional groups like carbonyl and acetate on these compounds (Orozco-Guareño et al., 2019).

Crystal Structure and Physical Properties

The synthesis and crystal structure determination of related compounds, such as methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylate, have been studied to understand their conformation and physical characteristics. X-ray crystal analysis plays a crucial role in determining the structure and potential applications of these compounds (Metz et al., 2010).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Mechanism of Action

Target of Action

Methyl 2-acetyl-2H-indazole-6-carboxylate is a compound that belongs to the indazole family . Indazole compounds have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

Based on the known actions of indazole compounds, it can be inferred that this compound may interact with its targets (chk1, chk2, and sgk kinases) and modulate their activity . This modulation could result in changes in the cell cycle and cell volume regulation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving CHK1, CHK2, and SGK kinases . These kinases are involved in various cellular processes, including cell cycle regulation and cell volume regulation . The downstream effects of these pathways could include changes in cell proliferation, cell survival, and cell volume .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its interaction with its targets and the resulting changes in the biochemical pathways . Potential effects could include changes in cell proliferation, cell survival, and cell volume .

Biochemical Analysis

Biochemical Properties

Methyl 2-acetyl-2H-indazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This compound inhibits COX-2 activity, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, this compound has been shown to interact with phosphoinositide 3-kinase (PI3K), a protein involved in cell growth and survival signaling pathways . By inhibiting PI3K, this compound can modulate cell proliferation and apoptosis.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the PI3K/Akt pathway . This compound also affects cell signaling pathways involved in inflammation, leading to reduced expression of pro-inflammatory cytokines and chemokines . Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions with biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound interacts with the PI3K enzyme, leading to the inhibition of downstream signaling pathways involved in cell growth and survival . This compound also modulates gene expression by affecting transcription factors and epigenetic regulators, resulting in changes in the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of COX-2 activity and modulation of cell signaling pathways . The exact temporal dynamics of its effects may vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exhibit anti-inflammatory and anticancer effects without significant toxicity . At higher doses, this compound may cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosage levels, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is subjected to oxidation, reduction, and conjugation reactions, resulting in the formation of metabolites that are excreted via the urine and bile. This compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites involved in energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects on cellular function. Additionally, this compound’s localization within cells can be influenced by its interactions with intracellular transporters and binding proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . It can also be found in the nucleus, where it modulates gene expression by interacting with transcription factors and epigenetic regulators. Post-translational modifications, such as phosphorylation and acetylation, may influence the subcellular localization and activity of this compound, directing it to specific compartments or organelles.

Properties

IUPAC Name |

methyl 2-acetylindazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7(14)13-6-9-4-3-8(11(15)16-2)5-10(9)12-13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEROEYGXAJDMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C2C=CC(=CC2=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(5-Methylthiophen-2-yl)pyridin-3-yl]methanamine](/img/structure/B1408324.png)

![6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid](/img/structure/B1408328.png)

amine](/img/structure/B1408337.png)